molecular formula C10H14N4S B13629472 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13629472
M. Wt: 222.31 g/mol
InChI Key: HPXRCXPRDGQWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine is a heterocyclic compound that contains a triazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with thiophene derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Alkylation: The final step involves the alkylation of the triazole-thiophene intermediate with an appropriate alkyl halide to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, antifungal, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-3-(phenyl)-1h-1,2,4-triazol-5-yl)propan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(1-Methyl-3-(pyridin-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

1-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C10H14N4S/c1-3-7(11)10-12-9(13-14(10)2)8-5-4-6-15-8/h4-7H,3,11H2,1-2H3

InChI Key

HPXRCXPRDGQWCR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=NN1C)C2=CC=CS2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.